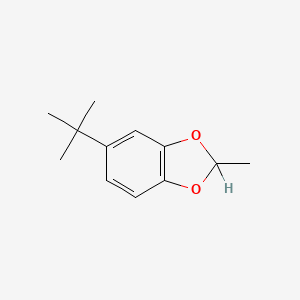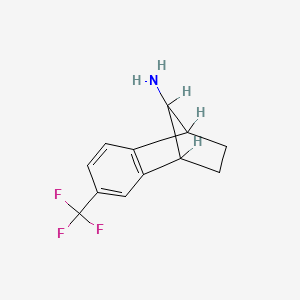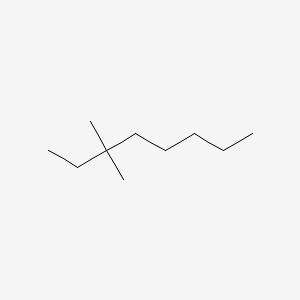
9,10-Anthracenedicarboxaldehyde
Vue d'ensemble
Description
9,10-Anthracenedicarboxaldehyde, also known as Anthracene-9,10-dicarbaldehyde, is an acene-9,10-dialdehyde and an anthracenedialdehyde . It is an aggregation-induced emission luminogens (AIEgens) and is used as a reagent in the preparation of porous imine-linked networks (PINs) .
Synthesis Analysis
A study on the preparation of 9,10-anthracenedicarboxaldehyde and other aromatic dialdehydes has been conducted . The synthesis of conjugated polymers containing anthracene moiety and their electro-optical properties have also been studied .Molecular Structure Analysis
The molecular formula of 9,10-Anthracenedicarboxaldehyde is C16H10O2 . It has a planar structure with double bonds which are in conjugation . The InChIKey is SBRUFOSORMQHES-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 9,10-Dihydro-9,10-(Methaniminomethano)Anthracene and N-Protected Derivatives Via Double Reductive Amination has been reported .Physical And Chemical Properties Analysis
The molecular weight of 9,10-Anthracenedicarboxaldehyde is 234.25 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 234.068079557 g/mol . It appears as an orange to brown crystalline powder .Applications De Recherche Scientifique
Spectral and Electronic Structure Analysis
Anthracene-9,10-dicarbaldehyde has been subjected to Density Functional Theory (DFT) studies to determine its electronic structural properties and stability. Theoretical and experimental vibrational analyses have been carried out, revealing high stability of the molecule as predicted by Natural Bond Orbital (NBO) studies . Charge transfer analyses indicate that the molecule exhibits local electron depletion areas, which are significant for understanding its reactivity and interactions .
Nonlinear Optical (NLO) Properties
The compound’s NLO properties have been explored, which are crucial for applications in photonics and optoelectronics. Studies suggest that anthracene-9,10-dicarbaldehyde shows promise in this field due to its planar structure and conjugated double bonds, which facilitate efficient electron excitation and charge transfer .
Photocatalytic Applications
Anthracene-9,10-dicarbaldehyde has been used in the development of photocatalytic materials. Specifically, it has been incorporated into Covalent Organic Frameworks (COFs) with dual-active centers to promote photocatalytic reactions such as the C−H Difluoromethylation of heterocycles . This application is particularly relevant in the synthesis of fluorine-containing pharmaceuticals and agrochemicals .
Aggregation-Induced Emission (AIE)
The compound is known as an aggregation-induced emission luminogen (AIEgen). AIEgens are compounds that emit light upon aggregation, which is a valuable property for the development of new optical and electronic materials, sensors, and bioimaging agents .
Porous Network Synthesis
9,10-Anthracenedicarbaldehyde is utilized in the preparation of porous imine-linked networks (PINs). These PINs are significant for creating materials with high surface areas, which can be applied in gas storage, separation, and catalysis .
Metal-Organic Frameworks (MOFs)
The related compound, 9,10-Anthracenedicarboxylic acid, derived from anthracene-9,10-dicarbaldehyde, can be used in the formation of highly porous nanotubular and ultramicroporous MOFs. These MOFs have potential applications in green technologies such as hydrogen storage, methane storage, and gas separation .
Mécanisme D'action
Target of Action
Anthracene-9,10-dicarbaldehyde, also known as Anthracene-9,10-dicarboxaldehyde or 9,10-Anthracenedicarboxaldehyde, is primarily used as a building block for supramolecular assemblies . It is also an aggregation-induced emission luminogen (AIEgen) , which means it emits light upon aggregation.
Mode of Action
The compound interacts with its targets through its unique structure. The anthracene core of the molecule allows it to interact with other molecules and form larger structures, such as porous imine-linked networks (PINs) . These networks have potential applications in various fields, including materials science and pharmaceuticals.
Biochemical Pathways
Its role as a building block for supramolecular assemblies suggests that it may be involved in the formation of complex molecular structures
Pharmacokinetics
Its solubility in common organic solvents suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
The primary result of Anthracene-9,10-dicarbaldehyde’s action is the formation of supramolecular assemblies . These assemblies can have various properties and uses, depending on the other molecules involved in the assembly. For example, when used as an AIEgen, Anthracene-9,10-dicarbaldehyde can emit light, which has potential applications in imaging and sensing .
Action Environment
The action of Anthracene-9,10-dicarbaldehyde can be influenced by various environmental factors. For example, the formation of supramolecular assemblies can be affected by the presence of other molecules, temperature, and solvent conditions. Additionally, as an AIEgen, the light-emitting properties of Anthracene-9,10-dicarbaldehyde can be influenced by the aggregation state of the compound .
Safety and Hazards
All personal contact, including inhalation, should be avoided when handling 9,10-Anthracenedicarboxaldehyde . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . Entry into confined spaces should not be made until the atmosphere has been checked .
Propriétés
IUPAC Name |
anthracene-9,10-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUFOSORMQHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064549 | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7044-91-9 | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-9,10-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-ANTHRACENEDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX48CDY8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

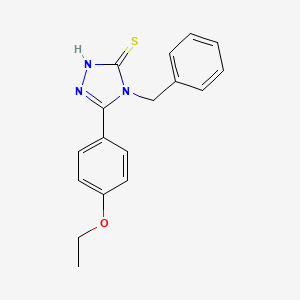

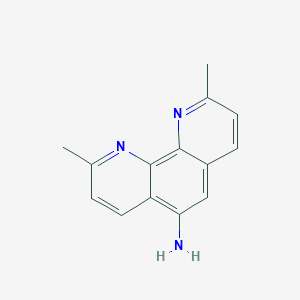

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
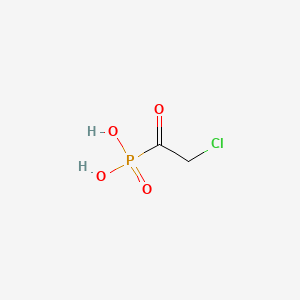
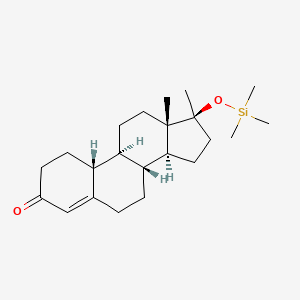

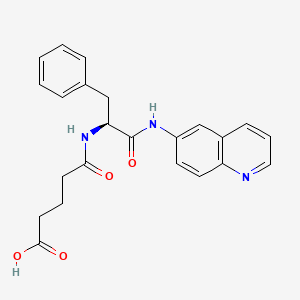
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)

